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Compound of Interest

Compound Name: Indolaprilat

Cat. No.: B15188150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical

properties of Indolaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. While

specific experimental data for Indolaprilat is limited in publicly available literature, this

document compiles inferred synthetic pathways based on analogous compounds and presents

available physicochemical data, supplemented with comparative information from related ACE

inhibitors.

Introduction
Indolaprilat, with the IUPAC name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-

phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, is the

active metabolite of the prodrug Indolapril. As a dicarboxylate-containing ACE inhibitor, it plays

a crucial role in the management of hypertension and other cardiovascular conditions. Its

therapeutic effect is achieved by blocking the conversion of angiotensin I to the potent

vasoconstrictor angiotensin II. This guide will delve into the synthetic chemistry required to

produce this complex molecule and detail its key chemical characteristics.

Synthesis of Indolaprilat
A detailed, peer-reviewed synthesis of Indolaprilat is not readily available. However, a highly

probable synthetic route can be inferred from the well-documented synthesis of Trandolapril, a

structurally similar ACE inhibitor that shares the same core bicyclic amino acid, (2S,3aS,7aS)-
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octahydroindole-2-carboxylic acid. The synthesis can be logically divided into two main stages:

the synthesis of the key intermediates and their subsequent coupling to form Indolaprilat.

Synthesis of Key Intermediates
The primary intermediates required for the synthesis of Indolaprilat are:

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid: This bicyclic amino acid is the cornerstone

of several ACE inhibitors.

N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine: This dipeptide-like fragment provides the

second carboxylic acid group essential for ACE inhibition.

Experimental Protocol for the Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid:

While multiple routes exist, a common approach involves the stereoselective reduction of

indole-2-carboxylic acid or its derivatives. A representative protocol is the catalytic

hydrogenation of (S)-indoline-2-carboxylic acid.

Reaction:

(S)-indoline-2-carboxylic acid + H₂ (in the presence of a catalyst like PtO₂) → (2S,3aS,7aS)-

octahydroindole-2-carboxylic acid

Procedure:

A solution of (S)-indoline-2-carboxylic acid in a suitable solvent (e.g., acetic acid) is placed in

a high-pressure hydrogenation apparatus.

A catalytic amount of Platinum(IV) oxide (PtO₂) is added.

The mixture is subjected to hydrogen gas at elevated temperature and pressure.

Upon completion of the reaction (monitored by techniques like TLC or HPLC), the catalyst is

filtered off.

The solvent is removed under reduced pressure, and the product is purified by

crystallization.
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Peptide Coupling and Deprotection
The final step in the synthesis of Indolaprilat involves the peptide coupling of the two key

intermediates. Due to the presence of multiple reactive functional groups (amines and

carboxylic acids), protection strategies are essential.

Proposed Synthetic Pathway:

Protection of Carboxylic Acid Groups: The carboxylic acid of (2S,3aS,7aS)-octahydroindole-

2-carboxylic acid is typically protected as a benzyl ester to prevent self-reaction and facilitate

purification. The carboxylic acid groups of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine would

also require protection, for instance, as t-butyl esters.

Peptide Coupling: The protected intermediates are then coupled using a suitable peptide

coupling agent. Common reagents for this transformation include dicyclohexylcarbodiimide

(DCC) in combination with 1-hydroxybenzotriazole (HOBt), or newer phosphonium- or

aminium-based reagents. The reaction is typically carried out in an aprotic organic solvent at

controlled temperatures.

Deprotection: The final step is the removal of the protecting groups to yield Indolaprilat.
Benzyl esters are commonly removed by catalytic hydrogenation, while t-butyl esters are

cleaved under acidic conditions.

Experimental Protocol (Inferred):

To a solution of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and the

di-t-butyl ester of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine in a dry, aprotic solvent (e.g.,

dichloromethane or dimethylformamide), a coupling agent (e.g., DCC/HOBt) and a non-

nucleophilic base (e.g., triethylamine) are added at 0 °C.

The reaction mixture is stirred at room temperature until completion.

The reaction is worked up to remove byproducts and unreacted starting materials.

The protected Indolaprilat derivative is then subjected to deprotection conditions. For

instance, hydrogenation over a palladium catalyst would cleave the benzyl ester, followed by

treatment with an acid like trifluoroacetic acid to remove the t-butyl esters.
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The final product, Indolaprilat, is purified by chromatography or crystallization.

Quantitative Data (Illustrative, based on related syntheses):

Step Reactants Reagents Solvent Yield (%)

Intermediate

Synthesis

(S)-indoline-2-

carboxylic acid
H₂, PtO₂ Acetic Acid ~85

Peptide Coupling
Protected

intermediates
DCC, HOBt Dichloromethane ~70-90

Deprotection
Protected

Indolaprilat
H₂/Pd, TFA Various ~80-95

Note: These yields are estimates based on similar reactions and would require experimental

optimization for the specific synthesis of Indolaprilat.

Chemical Properties of Indolaprilat
Experimental data for the physicochemical properties of Indolaprilat are scarce. The following

table summarizes the available computed data from reliable sources, supplemented by

experimental data for other ACE inhibitors to provide context.
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Property Value (Indolaprilat)
Comparison with other
ACE Inhibitors

Molecular Formula C₂₂H₃₀N₂O₅ -

Molecular Weight 402.48 g/mol (Computed)[1]
Enalaprilat: 348.38 g/mol ,

Lisinopril: 405.49 g/mol

Melting Point Not available
Perindoprilat Lactam: >115°C

(dec.)

pKa

Not available (Predicted to

have two acidic pKas due to

the carboxylic acid groups)

Enalaprilat: ~3.0, 5.4;

Lisinopril: ~2.5, 4.0, 6.7, 10.1

Solubility Not available Lisinopril: Soluble in water

XLogP3 1.2 (Computed)[1] -

CAS Number 80828-34-8[1] -
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Caption: Proposed synthetic workflow for Indolaprilat.
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Mechanism of Action: ACE Inhibition
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Caption: Inhibition of Angiotensin-Converting Enzyme by Indolaprilat.

Conclusion
This technical guide provides a detailed, albeit inferred, pathway for the synthesis of

Indolaprilat, highlighting the key chemical transformations and necessary intermediates. While

a definitive experimental protocol remains elusive in the public domain, the presented

methodology, based on the synthesis of the closely related drug Trandolapril, offers a robust

framework for its production. The summarized chemical properties, combining computed data

with comparative experimental values for similar ACE inhibitors, provide essential information

for researchers and drug development professionals. The visualizations included offer a clear

representation of the synthetic logic and the molecule's mechanism of action. Further research

is warranted to establish precise experimental parameters and fully characterize the

physicochemical properties of Indolaprilat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Chemical Properties of Indolaprilat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15188150#synthesis-and-chemical-properties-of-
indolaprilat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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